molecular formula C16H24ClNO3S B12193544 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine

Cat. No.: B12193544
M. Wt: 345.9 g/mol
InChI Key: IAUWREIMMVMYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a sulfonyl group, a chloro group, a methyl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 3-methylpiperidine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Affecting cell signaling, metabolism, or other critical functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)pyrrolidine
  • 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-1H-pyrazole
  • 1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-4-methyl-1H-imidazole

Uniqueness

1-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24ClNO3S

Molecular Weight

345.9 g/mol

IUPAC Name

1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C16H24ClNO3S/c1-4-8-21-15-9-13(3)14(17)10-16(15)22(19,20)18-7-5-6-12(2)11-18/h9-10,12H,4-8,11H2,1-3H3

InChI Key

IAUWREIMMVMYKL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCCC(C2)C

Origin of Product

United States

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